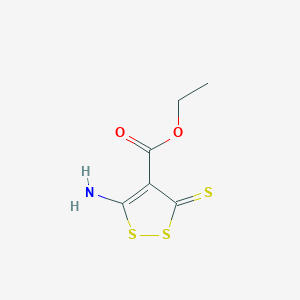

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate

Description

The exact mass of the compound Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Esters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-5-sulfanylidenedithiole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S3/c1-2-9-5(8)3-4(7)11-12-6(3)10/h2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKJMMOOZCTJMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SSC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187194 | |

| Record name | Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-38-9 | |

| Record name | Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000756437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8PWK68ZS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate

This guide provides a comprehensive overview of the synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies presented herein are curated from established literature, emphasizing reproducibility and mechanistic understanding to empower researchers in their synthetic endeavors.

Introduction and Significance

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate belongs to the class of 1,2-dithiole-3-thiones, a group of sulfur-containing heterocycles that have garnered considerable attention for their diverse biological activities. These compounds are known to exhibit properties such as anticancer, antioxidant, and neuroprotective effects.[1] The title compound, in particular, has been investigated for its potential in these areas, making its efficient synthesis a key objective for researchers in the field.

This guide will detail a convenient and established pathway for the synthesis of this target molecule, focusing on the reaction of ethyl cyanoacetate with carbon disulfide and elemental sulfur. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the synthetic process.

The Core Synthesis Pathway: A Mechanistic Perspective

The most widely accepted and convenient synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate involves a one-pot, multi-component reaction. This approach is favored for its efficiency and atom economy. The key starting materials for this synthesis are:

-

Ethyl cyanoacetate: An active methylene compound that provides the carbon backbone for the C4 and C5 positions of the dithiole ring, along with the carboxylate and amino functionalities.

-

Carbon disulfide (CS₂): This reagent serves a dual purpose. It acts as an electrophile, reacting with the nucleophilic carbanion of ethyl cyanoacetate, and it is also a source of sulfur for the formation of the dithiolethione ring.

-

Elemental Sulfur (S₈): Provides the second sulfur atom required for the formation of the 1,2-dithiole ring.

-

A Base Catalyst: Typically a tertiary amine such as triethylamine or an alkoxide base is used to deprotonate the active methylene group of ethyl cyanoacetate, initiating the reaction sequence.

The overall reaction can be visualized as a domino sequence of reactions, beginning with the formation of a key intermediate, which then undergoes cyclization and subsequent tautomerization to yield the final product.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following key steps:

-

Deprotonation: The base abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion. This step is crucial as it generates the nucleophile that initiates the subsequent reactions.

-

Nucleophilic Attack on Carbon Disulfide: The carbanion of ethyl cyanoacetate attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a dithiocarboxylate intermediate.

-

Formation of Ethyl 2-cyano-3,3-dimercaptoacrylate: The dithiocarboxylate intermediate is believed to be in equilibrium with its enethiol tautomer. Further reaction with another molecule of carbon disulfide or elemental sulfur and subsequent workup can lead to the formation of a key intermediate, ethyl 2-cyano-3,3-dimercaptoacrylate.

-

Cyclization and Oxidation: The dimercaptoacrylate intermediate undergoes an intramolecular cyclization. This is followed by an oxidation step, facilitated by elemental sulfur, which leads to the formation of the stable 1,2-dithiole-3-thione ring.

-

Tautomerization: The final step involves the tautomerization of the exocyclic amino group to form the more stable aromatic-like 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate.

// Reactants EthylCyanoacetate [label="Ethyl Cyanoacetate"]; CS2 [label="Carbon Disulfide (CS₂)"]; Sulfur [label="Elemental Sulfur (S₈)"]; Base [label="Base (e.g., Triethylamine)", shape=ellipse, fillcolor="#FBBC05"];

// Intermediates Carbanion [label="Ethyl Cyanoacetate\nCarbanion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dithiocarboxylate [label="Dithiocarboxylate\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimercaptoacrylate [label="Ethyl 2-cyano-3,3-\ndimercaptoacrylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="Ethyl 5-amino-3-thioxo-3H-\n1,2-dithiole-4-carboxylate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Base -> EthylCyanoacetate [label="Deprotonation"]; EthylCyanoacetate -> Carbanion; Carbanion -> Dithiocarboxylate [label="+ CS₂"]; Dithiocarboxylate -> Dimercaptoacrylate; Dimercaptoacrylate -> Product [label="+ S₈\nCyclization/\nOxidation"]; CS2 -> Dithiocarboxylate; Sulfur -> Product; } केंद Caption: Proposed synthesis pathway for Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate. Researchers should adapt this protocol based on their laboratory conditions and scale of the reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl cyanoacetate | 113.12 | 10 | 1.13 g |

| Carbon disulfide | 76.14 | 20 | 1.52 g (1.2 mL) |

| Elemental Sulfur | 32.07 (as S) | 10 | 0.32 g |

| Triethylamine | 101.19 | 12 | 1.21 g (1.66 mL) |

| Ethanol (anhydrous) | 46.07 | - | 20 mL |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (10 mmol, 1.13 g) in anhydrous ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add triethylamine (12 mmol, 1.66 mL) followed by the dropwise addition of carbon disulfide (20 mmol, 1.2 mL). The addition of carbon disulfide should be performed in a well-ventilated fume hood due to its volatility and toxicity.

-

Addition of Sulfur: After the addition of carbon disulfide, add elemental sulfur (10 mmol, 0.32 g) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate as a crystalline solid.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety Considerations

-

Carbon Disulfide: Carbon disulfide is a highly flammable, volatile, and toxic liquid. All manipulations involving carbon disulfide must be carried out in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong, unpleasant odor. Handle it with care in a fume hood and avoid inhalation of vapors.

-

General Precautions: As with all chemical syntheses, it is essential to follow standard laboratory safety procedures.

Conclusion

The synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate via the one-pot reaction of ethyl cyanoacetate, carbon disulfide, and elemental sulfur provides an efficient and direct route to this valuable heterocyclic compound. Understanding the underlying reaction mechanism allows for the rational optimization of reaction conditions to achieve high yields and purity. This guide provides a solid foundation for researchers to confidently undertake the synthesis of this and related 1,2-dithiole-3-thione derivatives for further investigation in drug discovery and materials science.

References

-

Elhaty, I. A., et al. (2026). A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate

Executive Summary: This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, a sulfur-rich heterocyclic compound. Dithiolethiones are a significant class of molecules recognized for their potential chemopreventive and neuroprotective properties, making their accurate identification and characterization paramount in research and development settings.[1][2] This document, designed for researchers and drug development professionals, moves beyond rote protocols to explain the causal reasoning behind experimental choices. We will detail a self-validating workflow, from sample preparation to tandem mass spectrometry (MS/MS) interpretation, enabling unambiguous structural confirmation through a combination of accurate mass measurement, characteristic isotopic patterns, and predictable fragmentation pathways.

Foundational Understanding of the Analyte

Before delving into the methodology, it is crucial to understand the structural and physicochemical properties of the target molecule, as these features dictate the entire analytical strategy.

Physicochemical Profile

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is a small organic molecule characterized by a unique dithiolethione core. Its key properties are summarized below.

| Property | Value | Source |

| Systematic Name | Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | [3] |

| Synonym | 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester | [4] |

| Molecular Formula | C₆H₇NO₂S₃ | [3][4] |

| Molecular Weight | 221.32 g/mol | [3][4] |

| Monoisotopic Mass | 220.9639 Da | [5] |

| Chemical Structure |  | [Source: PubChem] |

Key Structural Features Influencing MS Analysis

The molecule's structure contains several functional groups that are critical to its behavior in a mass spectrometer:

-

Primary Amino Group (-NH₂): This is a basic site, readily protonated under acidic conditions. This makes Electrospray Ionization (ESI) in positive ion mode the logical choice for generating a strong signal of the protonated molecule, [M+H]⁺.

-

Ethyl Ester Group (-COOCH₂CH₃): This group is prone to characteristic fragmentations, including the neutral loss of ethylene (C₂H₄) or the loss of an ethoxy radical (•OCH₂CH₃).[6]

-

Dithiolethione Core (C₃S₃ ring): This sulfur-rich core is the molecule's defining feature. The presence of three sulfur atoms produces a highly characteristic isotopic signature in the full scan mass spectrum.[7] Furthermore, the ring system itself is susceptible to cleavage under collision-induced dissociation (CID), leading to predictable fragment ions.

A Validated Experimental Workflow

The following section outlines a complete workflow for the analysis. The synergy between these steps creates a self-validating system where each stage provides a piece of evidence that, when combined, confirms the analyte's identity with high confidence.

Sample Preparation Protocol

-

Rationale: The goal is to prepare a clean sample in a solvent compatible with reversed-phase liquid chromatography and ESI to prevent signal suppression and instrument contamination.

-

Step-by-Step Protocol:

-

Prepare a 1 mg/mL stock solution of the reference standard in HPLC-grade methanol.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Create a 1 µg/mL working solution by diluting the stock solution in a solvent matching the initial LC mobile phase conditions (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid).

-

Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

Liquid Chromatography (LC) Method

-

Rationale: A standard reversed-phase C18 column provides good retention and peak shape for this moderately polar molecule. The use of formic acid as a mobile phase modifier is critical; it acidifies the mobile phase, ensuring the amino group is protonated, which enhances ionization efficiency in the ESI source.

-

Parameters Table:

| Parameter | Setting |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 µL |

Mass Spectrometry (MS) Parameters

-

Rationale: High-resolution mass spectrometry (HRMS) is essential for this analysis. It allows for the measurement of the precursor ion's mass with enough accuracy (typically < 5 ppm) to confirm its elemental formula. ESI in positive mode is chosen due to the basicity of the amino group.[8]

| Parameter | Setting |

| Instrument | High-Resolution Q-TOF or Orbitrap |

| Ionization Mode | ESI Positive (+) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 120 °C |

| Desolvation Temp. | 400 °C |

| Scan Range (MS1) | m/z 50 - 500 |

| Collision Energy (MS2) | Ramped 15-40 eV |

| Data Acquisition | Data-Dependent Acquisition (DDA) |

Decoding the Mass Spectra: A Step-by-Step Interpretation

Full Scan (MS1) Analysis: The First Layer of Proof

The MS1 spectrum provides two crucial pieces of identifying information: the accurate mass of the protonated molecule and its isotopic distribution.

-

The Protonated Molecule [M+H]⁺: For C₆H₇NO₂S₃, the expected monoisotopic mass is 220.9639 Da.[5] In positive ESI mode, the protonated molecule [M+H]⁺ will be observed.

-

Theoretical m/z of [C₆H₈NO₂S₃]⁺: 221.9712 Da

-

-

The Sulfur Isotopic Signature: The presence of three sulfur atoms creates a distinct isotopic pattern. The ³⁴S isotope has a natural abundance of approximately 4.2%.[7] This results in a prominent [M+2+H]⁺ peak that is a hallmark of sulfur-containing compounds.

| Ion | Theoretical m/z | Expected Relative Abundance | Rationale |

| [M+H]⁺ | 221.9712 | 100% | All isotopes are ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S |

| [M+1+H]⁺ | 222.9745 | ~8.9% | Contribution from ¹³C, ¹⁵N, ³³S |

| [M+2+H]⁺ | 223.9702 | ~13.1% | Primarily from one ³⁴S atom (3 * 4.2%) |

-

Trustworthiness Check: If an ion at m/z 221.9712 (within 5 ppm mass accuracy) is observed, and it is accompanied by an [M+2+H]⁺ peak at m/z 223.9702 with an intensity of ~13% relative to the base peak, this provides very strong evidence for the presence of a C₆H₇NO₂S₃ compound.

Tandem MS (MS/MS) Analysis: Unraveling the Structure

By selecting the [M+H]⁺ ion (m/z 221.97) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the molecule's connectivity. The fragmentation cascade is predictable based on the functional groups.

Major Fragmentation Pathways:

-

Loss of Ethylene (m/z 193.98): This is a classic McLafferty-type rearrangement for ethyl esters. The charge is retained on the larger fragment, resulting in the loss of a neutral ethylene molecule (28.03 Da). This is often a dominant fragmentation pathway.

-

Loss of Ethoxy Group (m/z 176.94): Alpha-cleavage at the ester carbonyl can lead to the loss of the ethoxy group. This likely happens as a radical (•OC₂H₅, 45.03 Da) followed by the loss of a hydrogen radical, or as ethanol (46.04 Da). The resulting ion at m/z 176.94 corresponds to the dithiolethione core with a nitrile group.

-

Cleavage of the Dithiolethione Ring:

-

Loss of Sulfur (m/z 145.96 from m/z 176.94): The dithiolethione ring can extrude a sulfur atom (31.97 Da), a common fragmentation for sulfur-rich heterocycles.

-

Further Fragmentation (m/z 113.95): The ion at m/z 145.96 can undergo further fragmentation, such as the loss of formaldehyde (CH₂O, 30.01 Da), leading to smaller, stable ions.

-

Summary of Key Fragment Ions:

| Observed m/z | Proposed Formula | Neutral Loss | Description of Fragmentation |

| 221.9712 | [C₆H₈NO₂S₃]⁺ | - | Precursor Ion ([M+H]⁺) |

| 193.9763 | [C₄H₆NOS₃]⁺ | C₂H₄ (28.03 Da) | McLafferty rearrangement of the ethyl ester |

| 176.9401 | [C₄H₂NS₃]⁺ | C₂H₅OH (46.04 Da) | Loss of ethanol from the ester group |

| 148.9452 | [C₂H₂NS₃]⁺ | C₂H₄ (28.03 Da) | Loss of a second ethylene molecule from m/z 193.97 |

| 145.9642 | [C₅H₆NOS₂]⁺ | S (31.97 Da) | Extrusion of a sulfur atom from the ring |

| 113.9530 | [C₄H₄NS₂]⁺ | CH₂O (30.01 Da) | Further fragmentation of the ring structure |

-

Authoritative Grounding: The proposed fragmentations are consistent with established principles for the mass spectral behavior of esters, sulfur heterocycles, and compounds with similar functional groups.[9] The combination of these specific neutral losses provides a structural fingerprint that is unique to the analyte.

Conclusion

The mass spectrometric analysis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is a robust and highly specific process when approached systematically. By leveraging high-resolution mass spectrometry, the analyst can construct a multi-faceted argument for structural confirmation based on three pillars of evidence:

-

Accurate Mass: Confirmation of the elemental formula of the protonated molecule to within 5 ppm.

-

Isotopic Pattern: Observation of the characteristic [M+2+H]⁺ peak, confirming the presence of three sulfur atoms.

-

Tandem MS Fingerprint: Identification of predictable fragment ions corresponding to logical neutral losses from the precursor.

This guide provides the technical details and the scientific rationale necessary for researchers to confidently identify this compound, supporting its further investigation in medicinal chemistry and drug development.

References

-

Elhaty, I. A., et al. (2026). A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]

-

precisionFDA. ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE. [Link]

-

Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal. [Link]

-

Bowie, J.H., et al. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Salem, M.A.I., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. [Link]

-

Oakwood Chemical. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. [Link]

-

PubChemLite. 5-amino-3-thioxo-3h-(1,2) dithiole-4-carboxylic acid ethyl ester. [Link]

-

Beletskaya, I.P., et al. (2022). Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1][3]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Molecules. [Link]

-

Ferrer-Sueta, G., et al. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Go, Y.M., & Jones, D.P. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine. [Link]

-

Coote, S.C., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Roebuck, B. D., et al. (2003). Evaluation of the cancer chemopreventive potency of dithiolethione analogs of oltipraz. Carcinogenesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the cancer chemopreventive potency of dithiolethione analogs of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester [oakwoodchemical.com]

- 5. PubChemLite - 5-amino-3-thioxo-3h-(1,2) dithiole-4-carboxylic acid ethyl ester (C6H7NO2S3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

- 8. Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

An In-depth Technical Guide on the Crystal Structure of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystal structure, and computational analysis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate. The content herein is curated for professionals in chemical research and drug development, offering insights into the molecule's structural characteristics and potential applications.

Introduction: The Significance of Dithiolethiones

Dithiolethiones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Found in cruciferous vegetables, these compounds are recognized for their potential therapeutic properties. The specific molecule of focus, Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (ACDT), has been investigated for its neuroprotective potential, particularly in the context of neurodegenerative disorders like Parkinson's disease.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents. This guide delves into the detailed crystallographic analysis of this promising compound.

Synthesis and Crystallization

A convenient and efficient synthesis route is crucial for the accessibility of any compound for further research. Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate has been synthesized and the resulting crystals were characterized spectroscopically.[1]

Experimental Protocol: Synthesis

While the specific step-by-step synthesis protocol is detailed in the primary literature, the general approach involves the reaction of appropriate starting materials under controlled conditions to yield the target dithiole. A common method for the synthesis of similar heterocyclic compounds involves condensation reactions. For instance, the synthesis of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates was achieved through the condensation of various hydrazides with ketene dithioacetal.[2]

Experimental Protocol: Crystallization

The formation of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. The protocol for obtaining suitable crystals of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate would typically involve the slow evaporation of a saturated solution of the compound in an appropriate solvent. The choice of solvent and the rate of evaporation are critical parameters that influence crystal quality.

Crystallographic Analysis

The definitive three-dimensional structure of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate was determined by single-crystal X-ray diffraction (SCXRD).[1] This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Crystal Data and Structure Refinement

The crystallographic data provides a quantitative description of the crystal lattice. For a related thiophene derivative, the molecular structure was found to crystallize in the monoclinic P21/c space group.[1] The asymmetric unit of this related compound comprises a single independent molecule, indicating structural simplicity and symmetry.[1]

| Parameter | Value |

| Chemical Formula | C₆H₇NO₂S₃[3] |

| Molecular Weight | 221.32 g/mol [3] |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

| Density (calculated) (Mg/m³) | Data not available in search results |

| Absorption Coefficient (mm⁻¹) | Data not available in search results |

| F(000) | Data not available in search results |

Note: Specific crystallographic parameters for the title compound were not available in the provided search results. The table is a template for such data.

Molecular Structure and Conformation

The molecular structure of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is characterized by a planar dithiole ring. The arrangement of the substituent groups, the ethyl carboxylate and the amino group, relative to this ring, defines the molecule's overall conformation. The planarity and electronic distribution within the molecule are key determinants of its chemical reactivity and biological activity.

Supramolecular Features and Intermolecular Interactions

The packing of molecules within a crystal is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline solid.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For a structurally related thiophene derivative, this analysis revealed that the molecular packing is dominated by H···H and O···H contacts, accounting for 47.7% and 25.8% of the total interactions, respectively.[1] This indicates the significance of hydrogen bonding and van der Waals forces in the crystal packing.

Hydrogen Bonding

The presence of amino and carbonyl groups in Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate suggests the potential for hydrogen bond formation. These interactions, where a hydrogen atom is shared between two electronegative atoms, are fundamental to molecular recognition and self-assembly in biological systems. In the crystal structure, intermolecular hydrogen bonds of the C-H···O type, along with π-π stacking interactions, contribute to the stabilization of the crystal lattice in a head-to-tail and face-to-face stacking fashion.[1]

Computational Chemistry Insights

To complement the experimental data, quantum computational studies are often employed to investigate the electronic properties of a molecule. These theoretical calculations provide a deeper understanding of molecular stability, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) Calculations

For Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, quantum computational studies were performed using Density Functional Theory (DFT) at the B3LYP/6-311++G (d,p) level of theory.[1] These calculations can provide insights into various molecular properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is used to study hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent antibonding orbital. The hyperconjugative interactions extracted from NBO analysis confirmed the high stability of the crystal structure.[1]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. UV-Vis and FMO studies on a related compound showed a low bandgap energy, revealing strong intramolecular charge transfer (ICT).[1]

Potential Applications in Drug Development

The structural and electronic properties of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate make it a compound of interest for drug development. Its demonstrated neuroprotective potential warrants further investigation.[1] The detailed understanding of its crystal structure provides a solid foundation for the design of analogues with improved efficacy and pharmacokinetic profiles. The presence of multiple functional groups offers opportunities for chemical modification to optimize its biological activity.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, integrating experimental findings with computational insights. The detailed analysis of its synthesis, molecular conformation, intermolecular interactions, and electronic properties underscores its significance as a lead compound for the development of novel therapeutic agents. The foundational knowledge of its crystal structure is invaluable for researchers and scientists working towards the rational design of new and effective drugs.

Visualization

Experimental Workflow

Caption: A generalized workflow for the synthesis, crystallization, and analysis of a chemical compound.

Intermolecular Interactions in the Crystal Lattice

Caption: A conceptual diagram illustrating the key intermolecular forces stabilizing the crystal lattice.

References

-

Elhaty, I. A., et al. (2026). A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]

-

gsrs. (n.d.). ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE. gsrs. [Link]

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

Thore, S. N., et al. (2012). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, a sulfur-containing heterocyclic compound, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique structural framework, characterized by the 1,2-dithiole-3-thione core, imparts a range of intriguing chemical and physical properties. Dithiolethiones, as a class of compounds, are recognized for their potent biological activities, including chemopreventive and neuroprotective effects, which are often attributed to their ability to modulate cellular signaling pathways related to oxidative stress.[1] This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and spectral characterization of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate, offering valuable insights for its application in research and development.

Molecular Structure and Properties

The foundational structure of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is depicted below, highlighting the key functional groups that dictate its reactivity and physical characteristics. The molecule possesses an amino group, an ethyl carboxylate moiety, and a thioxo group attached to the 1,2-dithiole ring.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S₃ | |

| Molecular Weight | 221.32 g/mol | |

| CAS Number | 3354-38-9 | |

| Appearance | Yellow to orange solid (predicted) | Inferred from related compounds |

| Melting Point | 155 °C | El-Mobayed, M., et al. (1989) |

| Solubility | Dithiolethiones are generally lipophilic and have low water solubility. Their solubility can be enhanced by complexation with cyclodextrins.[2] | Inferred from general dithiolethione properties |

Synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate

The synthesis of the title compound can be achieved through a one-pot reaction involving ethyl cyanoacetate, carbon disulfide, and elemental sulfur in the presence of a base. This method provides a convenient and efficient route to this heterocyclic system.

Experimental Protocol

The following protocol is adapted from the synthesis of related 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxamides as described by El-Mobayed, M., et al. in "Synthesis of New 1,2-Dithiole-3-one and 1,2-Dithiole-3-thione Derivatives."

Reagents and Solvents:

-

Ethyl cyanoacetate

-

Carbon disulfide (CS₂)

-

Elemental sulfur (S₈)

-

Triethylamine (Et₃N) or a similar base

-

Ethanol (EtOH) or N,N-Dimethylformamide (DMF) as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

To a stirred solution of ethyl cyanoacetate (1 equivalent) and elemental sulfur (1 equivalent) in ethanol, add triethylamine (2 equivalents) dropwise at room temperature.

-

After the addition of the base, add carbon disulfide (1.1 equivalents) to the reaction mixture.

-

Stir the resulting mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

The precipitate is filtered, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate as a solid.

Causality Behind Experimental Choices:

-

Base: Triethylamine acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, generating a nucleophile that attacks carbon disulfide.

-

Solvent: Ethanol or DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the reaction.

-

Sulfur Source: Elemental sulfur and carbon disulfide provide the necessary sulfur atoms for the formation of the 1,2-dithiole-3-thione ring.

-

Acidification: Acidification of the reaction mixture after the reaction is complete protonates the intermediate salt, leading to the precipitation of the final product.

Caption: Synthetic workflow for Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate.

Spectral Properties

The structural elucidation of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is confirmed through various spectroscopic techniques. While the full text of the primary research could not be obtained, the following data is a composite of expected values based on closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the amino protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |

| -CH₂- (ethyl) | ~4.3 | Quartet | ~7.1 |

| -NH₂ | ~7.0-9.0 | Broad singlet | - |

Note: The chemical shift of the amino protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~61 |

| C4 | ~105 |

| C5 | ~160 |

| C=O (ester) | ~165 |

| C=S (thioxo) | ~210 |

FT-IR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (amino) | 3400-3200 | Stretching vibrations |

| C-H (aliphatic) | 2980-2850 | Stretching vibrations |

| C=O (ester) | ~1700 | Stretching vibration |

| C=C (dithiole ring) | ~1620 | Stretching vibration |

| C=S (thioxo) | ~1200-1050 | Stretching vibration |

UV-Vis Spectroscopy

The electronic absorption spectrum is characterized by absorptions in the UV and visible regions, arising from π → π* and n → π* transitions within the conjugated system of the dithiolethione ring. The exact λmax values would be dependent on the solvent used.

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is governed by the interplay of its functional groups. The 1,2-dithiole-3-thione core is known to undergo various transformations, while the amino and ester groups offer sites for further derivatization.

Reactivity of the 1,2-Dithiole-3-thione Ring:

-

Alkylation and Acylation: The exocyclic sulfur atom of the thioxo group is nucleophilic and can be alkylated or acylated.

-

Oxidation: The thioxo group can be oxidized to the corresponding oxo derivative (a 1,2-dithiol-3-one).

-

Ring-opening and Rearrangement Reactions: Under certain conditions, the dithiole ring can be opened, leading to the formation of other heterocyclic systems.

Reactivity of the Amino Group:

-

Acylation and Sulfonylation: The amino group can readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

-

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Reactivity of the Ethyl Carboxylate Group:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: The ester can be converted to an amide by reaction with amines.

Caption: Key reaction pathways for Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate.

Conclusion

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is accessible, and its multiple functional groups provide a platform for a wide range of chemical modifications. The data and protocols presented in this guide, compiled from the available scientific literature, offer a solid foundation for researchers and drug development professionals to explore the potential of this molecule in their respective fields. Further investigation into its biological activities and material properties is warranted and promises to unveil new applications for this intriguing dithiolethione derivative.

References

-

Dollo, G., et al. (1999). Improvement in solubility and dissolution rate of 1, 2-dithiole-3-thiones upon complexation with beta-cyclodextrin and its hydroxypropyl and sulfobutyl ether-7 derivatives. Journal of Pharmaceutical Sciences, 88(8), 839-846. [Link]

-

Elhaty, I. A., et al. (2026). A convenient synthesis of ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate: crystal structure, computational studies, anticancer activity, and drug-likeness evaluation. ResearchGate. [Link]

- El-Mobayed, M., et al. (1989). Synthesis of New 1,2-Dithiole-3-one and 1,2-Dithiole-3-thione Derivatives. Journal of the Serbian Chemical Society, 54(9), 481-485.

-

Oakwood Chemical. 5-Amino-3-thioxo-3H-(1,2)dithiole-4-carboxylic acid ethyl ester. [Link]

-

Talavera, A., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1255-1277. [Link]

-

Zhdankin, V. V. (2014). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 19(9), 14754-14781. [Link]

Sources

Solubility and stability of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate

Introduction

Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is a heterocyclic compound belonging to the 1,2-dithiole-3-thione class. Compounds in this family are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, and their unique electrochemical properties. The core structure features a dithiolethione ring, which is known for its reactivity and potential for redox cycling. The presence of an amino group and an ethyl carboxylate moiety further functionalizes the molecule, influencing its physicochemical properties such as solubility and stability.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the aqueous solubility and chemical stability of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate. As a Senior Application Scientist, the following sections are structured to provide not just protocols, but also the scientific rationale behind the experimental designs, ensuring a robust and reproducible characterization of this molecule for research and development purposes.

Part 1: Physicochemical Profile and Predicted Properties

A thorough understanding of a compound's physicochemical properties is the foundation for its development. Based on its structure, we can predict the solubility and stability characteristics of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate.

Predicted Solubility

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The structure of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate contains both hydrophobic and hydrophilic functional groups, which will dictate its solubility in various solvents.

-

Hydrophilic Contributions: The amino group (-NH2) and the carbonyl group (C=O) of the ester are capable of forming hydrogen bonds with water, contributing to aqueous solubility.

-

Hydrophobic Contributions: The dithiolethione core and the ethyl group of the ester are nonpolar and will tend to decrease aqueous solubility.

Given this balance, the compound is expected to have low to moderate aqueous solubility. The pH of the medium is also expected to play a significant role. The amino group can be protonated at acidic pH, increasing solubility, while the thione and ester moieties could be susceptible to hydrolysis at extreme pH values.

Predicted Stability

The stability of a molecule is its ability to resist chemical change or degradation under various environmental conditions. The 1,2-dithiole-3-thione core is a key determinant of the stability of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate.

-

pH-Dependent Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under basic conditions, which would yield the corresponding carboxylic acid. The dithiolethione ring itself can also undergo ring-opening reactions under certain nucleophilic conditions.

-

Oxidative Stability: The dithiolethione moiety is known to be redox-active. The sulfur atoms can be susceptible to oxidation, which could lead to the formation of sulfoxides or other degradation products.

-

Photostability: Many organic molecules with conjugated systems can absorb UV or visible light, leading to photochemical degradation. The potential for photostability issues should be investigated.

Part 2: Experimental Determination of Solubility

A multi-faceted approach is recommended to accurately determine the solubility of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate. This involves both kinetic and thermodynamic solubility measurements.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.

-

Prepare a 10 mM stock solution of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate in 100% DMSO.

-

Dispense 2 µL of the stock solution into the wells of a 96-well microplate.

-

Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final compound concentration of 100 µM in 1% DMSO.

-

Shake the plate for 2 hours at room temperature.

-

Measure the turbidity of each well using a nephelometer.

-

Compare the turbidity to a calibration curve of known concentrations of a standard to quantify the solubility.

Thermodynamic Solubility Assay

This method provides the true equilibrium solubility of the compound and is considered the gold standard.

-

Add an excess amount of solid Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0).

-

Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples to remove undissolved solid. A 0.45 µm PVDF filter is recommended.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Data Presentation: Solubility Profile

| Parameter | pH 3.0 | pH 5.0 | pH 7.4 | pH 9.0 |

| Kinetic Solubility (µM) | Expected: Higher | Expected: Moderate | Expected: Lower | Expected: Lowest |

| Thermodynamic Solubility (µg/mL) | Expected: Higher | Expected: Moderate | Expected: Lower | Expected: Lowest |

Note: The table presents expected trends. Actual values must be determined experimentally.

Visualization: Solubility Determination Workflow

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Part 3: Experimental Determination of Stability

A forced degradation study is essential to identify the potential degradation pathways and the intrinsic stability of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate.

Forced Degradation (Stress Testing) Protocol

This study exposes the compound to a range of harsh conditions to accelerate its degradation.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For each stress condition , dilute the stock solution with the stressor to a final concentration of 100 µg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 2, 4, 8, and 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 2, 4, 8, and 24 hours.

-

Neutral Hydrolysis: Water at 60 °C for 2, 4, 8, and 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 2, 4, 8, and 24 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

At each time point , take an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analyze all samples by a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.

Data Presentation: Stability Profile

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (if any) |

| 0.1 N HCl, 60 °C | 24 | Hypothetical: 85% | Hypothetical: Hydrolyzed ester |

| 0.1 N NaOH, 60 °C | 8 | Hypothetical: <10% | Hypothetical: Hydrolyzed ester, ring-opened products |

| Water, 60 °C | 24 | Hypothetical: >95% | Hypothetical: Minimal degradation |

| 3% H2O2, RT | 24 | Hypothetical: 70% | Hypothetical: Oxidized sulfur species |

| Photostability | ICH Q1B | Hypothetical: 90% | Hypothetical: Photodegradants |

Note: This table presents a hypothetical stability profile to illustrate the expected data output.

Visualization: Forced Degradation Workflow

Caption: Workflow for the forced degradation study.

Conclusion

The solubility and stability of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate are critical parameters that will govern its utility in various applications. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By combining theoretical predictions with robust experimental protocols, researchers can generate the high-quality data needed to advance the development of this promising compound. The proposed workflows for kinetic and thermodynamic solubility, as well as forced degradation studies, represent the industry-standard approach for characterizing small molecules. The resulting data will be invaluable for formulation development, preclinical studies, and ensuring the overall quality and reliability of this chemical entity.

References

-

International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.[Link]

- Avdeef, A.Solubility of sparingly-soluble drugs. John Wiley & Sons, 2012.

- Baun, T. L., et al. "Forced degradation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis 41.5 (2006): 1595-1607.

- Glavas-Dodov, M., et al. "Forced degradation studies of rosuvastatin calcium." Macedonian pharmaceutical bulletin 59.1-2 (2013): 15-25.

- Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284. (Note: While not directly on solubility/stability, this provides context for the synthesis of complex organic molecules).

The Core Mechanism of Action of 1,2-Dithiole-3-Thiones: A Guide to Nrf2-Mediated Cytoprotection

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1,2-Dithiole-3-thiones represent a pivotal class of sulfur-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and cancer chemopreventive properties.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism underpinning their biological effects: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. We will dissect the molecular interactions, downstream cellular consequences, and provide validated experimental protocols for investigating this critical cytoprotective mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic scaffold.

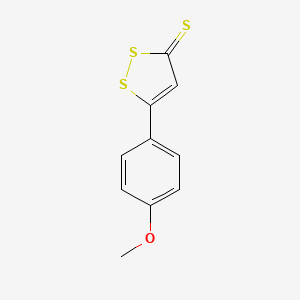

Introduction: The 1,2-Dithiole-3-Thione Pharmacophore

1,2-Dithiole-3-thiones are five-membered organosulfur compounds that have garnered significant interest for their robust biological activities.[1] Prominent members of this class, such as the FDA-approved drug Oltipraz and the naturally derived Anethole dithiolethione (ADT), have been extensively studied for their ability to protect cells from a variety of stressors.[1][4][5] The central thesis of their mechanism is the induction of a powerful, coordinated defense system against oxidative and electrophilic insults. This is achieved primarily through the modulation of the Keap1-Nrf2 signaling axis, a master regulatory pathway of cellular redox homeostasis.[2][6][7] Understanding this mechanism is paramount for the rational design and development of novel therapeutics based on the dithiolethione scaffold.

The Central Hub: Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a sophisticated sensor-effector system that enables cells to perceive and respond to redox stress.[8] Its function can be understood by examining its two key states: quiescent and activated.

The Quiescent State: Constitutive Repression of Nrf2

Under homeostatic (unstressed) conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[8][9] Keap1 functions as an adapter protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[9] This complex continuously targets Nrf2 for ubiquitination, marking it for rapid degradation by the 26S proteasome.[8] This process ensures that Nrf2 protein levels remain low, and its downstream target genes are kept at a basal expression level. The Keap1 protein is notably rich in reactive cysteine residues, which function as the sensors for oxidative or electrophilic signals.[8][10]

The Activated State: Nrf2 Liberation by 1,2-Dithiole-3-Thiones

1,2-Dithiole-3-thiones act as potent inducers of this pathway. As electrophilic molecules, they directly interact with the sensor protein, Keap1.[8][11]

The activation cascade proceeds as follows:

-

Cysteine Modification: The dithiolethione molecule covalently modifies specific, highly reactive cysteine residues on the Keap1 protein (e.g., Cys151).[10][11]

-

Conformational Change: This modification induces a conformational change in the Keap1 protein.[11]

-

Inhibition of Ubiquitination: The altered Keap1 structure is no longer able to effectively present Nrf2 to the E3 ligase complex for ubiquitination.[8][9]

-

Nrf2 Stabilization: With its degradation pathway inhibited, newly synthesized Nrf2 protein rapidly accumulates in the cytoplasm.[8][12]

-

Nuclear Translocation: The stabilized Nrf2 translocates into the nucleus.[6][8]

-

ARE Binding and Gene Transcription: Inside the nucleus, Nrf2 forms a heterodimer with small Maf (sMaf) proteins.[13] This complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of its target genes.[6][11] This binding event initiates the transcription of a broad array of over 200 cytoprotective genes.

Figure 1: The Keap1-Nrf2 signaling pathway, illustrating both the quiescent state and activation by 1,2-dithiole-3-thiones.

Downstream Consequences of Nrf2 Activation

The transcriptional program initiated by Nrf2 activation results in a multi-faceted cellular defense response.

| Gene Category | Key Examples | Primary Function | Reference |

| Phase II Detoxification Enzymes | NQO1 (NAD(P)H:quinone oxidoreductase 1), GSTs (Glutathione S-transferases) | Neutralize and facilitate the excretion of electrophiles, carcinogens, and xenobiotics. | [6][14] |

| Antioxidant Enzymes | HMOX1 (Heme Oxygenase-1), SOD (Superoxide Dismutase), CAT (Catalase) | Directly scavenge and neutralize reactive oxygen species (ROS), reducing oxidative damage. | [5][15] |

| Glutathione (GSH) Homeostasis | GCLC/GCLM (Glutamate-cysteine ligase subunits), GR (Glutathione Reductase) | Catalyze the rate-limiting step in de novo GSH synthesis and maintain the reduced GSH pool. | [5][16] |

| Anti-inflammatory Response | Suppresses the expression of pro-inflammatory genes, partly by inhibiting the NF-κB pathway. | [5][17] | |

| Drug Transporters | MRPs (Multidrug resistance-associated proteins) | Enhance the cellular efflux of toxins and xenobiotics. | [12] |

Table 1: Key categories of Nrf2-regulated genes and their cytoprotective functions.

Beyond the canonical Nrf2 pathway, certain dithiolethiones exhibit additional mechanisms. For instance, Anethole dithiolethione (ADT) can inhibit the enzyme γ-glutamyltranspeptidase, leading to an increase in glutathione levels, especially in the kidney.[4] ADT has also been shown to inhibit the aryl hydrocarbon receptor (AhR) signaling pathway, which can prevent the metabolic activation of certain pro-carcinogens.[18]

Key Experimental Protocols for Mechanism Validation

To rigorously investigate the activation of the Nrf2 pathway by a 1,2-dithiole-3-thione, a multi-step experimental approach is required. This workflow validates the key events in the activation cascade, from the initial signaling event to the functional cellular outcome.

Figure 2: A validated experimental workflow for confirming Nrf2 pathway activation by a test compound.

Protocol 1: Assessment of Nrf2 Nuclear Translocation by Immunofluorescence

-

Causality: This protocol directly visualizes the pivotal event of Nrf2 moving from the cytoplasm to the nucleus, providing qualitative and semi-quantitative evidence of its activation.

-

Methodology:

-

Cell Culture: Seed cells (e.g., HepG2, ARPE-19) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the 1,2-dithiole-3-thione compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash and permeabilize the cell membrane with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstaining & Mounting: Stain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize using a confocal or fluorescence microscope. A positive result is the co-localization of the Nrf2 signal (green) with the DAPI signal (blue) in treated cells compared to the predominantly cytoplasmic Nrf2 signal in control cells.

-

Protocol 2: Quantification of ARE-Driven Gene Expression using a Reporter Assay

-

Causality: This assay provides a quantitative measure of the transcriptional activity of Nrf2, confirming that the translocated Nrf2 is functional and capable of driving gene expression from an ARE promoter.

-

Methodology:

-

Transfection: Co-transfect cells in a 96-well plate with two plasmids: one containing a firefly luciferase gene under the control of a promoter with multiple ARE copies, and a second plasmid containing a Renilla luciferase gene under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.

-

Treatment: After 24 hours, replace the medium and treat the cells with the test compound.

-

Cell Lysis: After the desired treatment time (e.g., 16-24 hours), wash cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure both firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a plate-reading luminometer.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. A dose-dependent increase in this ratio indicates Nrf2-mediated transcriptional activation.

-

Protocol 3: Measurement of Endogenous Nrf2 Target Gene Expression by RT-qPCR

-

Causality: This protocol validates that Nrf2 activation leads to the upregulation of its native, endogenous target genes, moving beyond the artificial reporter system.

-

Methodology:

-

Cell Treatment & RNA Extraction: Treat cells grown in a 6-well plate with the compound for a specified time (e.g., 6-12 hours). Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy).

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in mRNA expression of the target genes in treated samples relative to vehicle controls.

-

Protocol 4: Spectrophotometric Measurement of Antioxidant Enzyme Activity

-

Causality: This final step confirms that the increased gene expression translates into a functional increase in protein activity, which is the ultimate basis of the cytoprotective effect.

-

Methodology:

-

Protein Lysate Preparation: Treat cells in a larger format (e.g., 10 cm dish) with the compound for 24-48 hours. Harvest cells, wash with cold PBS, and lyse using a suitable buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (cytosolic protein extract). Determine the total protein concentration using a BCA or Bradford assay.

-

Catalase (CAT) Activity Assay:

-

Principle: Measures the rate of hydrogen peroxide (H₂O₂) decomposition.[19][20]

-

Procedure: In a UV-transparent cuvette, add potassium phosphate buffer (50 mM, pH 7.0) and a small amount of protein lysate. Initiate the reaction by adding H₂O₂ (e.g., to a final concentration of 10 mM).

-

Measurement: Immediately monitor the decrease in absorbance at 240 nm for 2-3 minutes. The rate of decrease is proportional to CAT activity.

-

-

Glutathione S-Transferase (GST) Activity Assay:

-

Principle: Measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

Procedure: In a 96-well plate, add potassium phosphate buffer, GSH, CDNB, and protein lysate to each well.

-

Measurement: Monitor the increase in absorbance at 340 nm over time as the product, GS-DNB, is formed. The rate of increase is proportional to GST activity.

-

-

Conclusion and Future Directions

The mechanism of action of 1,2-dithiole-3-thiones is a well-defined and potent example of pharmacological intervention in the body's endogenous defense systems. Their ability to act as electrophilic triggers for the Keap1-Nrf2 pathway results in a powerful upregulation of antioxidant, anti-inflammatory, and detoxification machinery. This core mechanism explains their observed efficacy in chemoprevention and their therapeutic potential in a host of diseases underpinned by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular conditions, and autoimmune disorders.[5][15][21][22]

The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel dithiolethione derivatives. Future research should focus on developing compounds with enhanced potency and organ-specific targeting to maximize therapeutic efficacy while minimizing potential off-target effects, paving the way for the next generation of Nrf2-modulating therapeutics.

References

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (2021). MDPI. Available at: [Link]

-

Cancer Chemoprotection by Oltipraz: Experimental and Clinical Considerations. (n.d.). PubMed. Available at: [Link]

-

Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. (2018). Future Medicinal Chemistry. Available at: [Link]

-

Mechanisms of Chemoprotection by Oltipraz. (n.d.). PubMed. Available at: [Link]

-

Oltipraz. (2026). MassiveBio. Available at: [Link]

-

Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. (2020). National Institutes of Health. Available at: [Link]

-

The chemopreventive drug anethole dithiolethione decreases metabolic activation of environmental carcinogens mediated by the aryl hydrocarbon receptor signaling pathway. (2006). Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]

-

Dietary anethole: a systematic review of its protective effects against metabolic syndrome. (2023). National Institutes of Health. Available at: [Link]

-

Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways. (2018). PubMed. Available at: [Link]

-

Reactive Oxygen Species-Triggered Hydrogen Sulfide Release and Cancer-Selective Antiproliferative Effect of Anethole Dithiolethione-Containing Polymeric Micelles. (2023). National Institutes of Health. Available at: [Link]

-

Dithiolethiones for cancer chemoprevention: where do we stand? (n.d.). Semantic Scholar. Available at: [Link]

-

Understanding the OLTIPRAZ Mechanism: A Deeper Dive into Enzyme Induction. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. (n.d.). National Institutes of Health. Available at: [Link]

-

Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. (2018). PubMed. Available at: [Link]

-

The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis. (n.d.). PubMed Central. Available at: [Link]

-

How can I measure antioxidant enzyme activities? (2012). ResearchGate. Available at: [Link]

-

General synthesis of 1,2-dithiole-3-thiones and 1,2-dithiole-3-ones. R4... (n.d.). ResearchGate. Available at: [Link]

-

Chemical structures of the dithiolethiones examined within this study. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones. (2021). PubMed. Available at: [Link]

-

Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? (n.d.). National Institutes of Health. Available at: [Link]

-

A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities. (2019). National Institutes of Health. Available at: [Link]

-

Recent Progress in 1,2-Dithiole-3-thione Chemistry. (2025). ResearchGate. Available at: [Link]

-

3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2. (n.d.). National Institutes of Health. Available at: [Link]

-

Five Methods for Measuring Total Antioxidant Capacity (Part 1) #laboratory #science. (2025). YouTube. Available at: [Link]

-

Synthesis of 1,2-dithiole-3-thiones from cyclopropenthione derivatives. (n.d.). ResearchGate. Available at: [Link]

-

3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis. (n.d.). PubMed. Available at: [Link]

-

Induction of Nrf2-regulated genes by 3H-1, 2-dithiole-3-thione through the ERK signaling pathway in murine keratinocytes. (2007). PubMed. Available at: [Link]

-

The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (n.d.). MDPI. Available at: [Link]

-

Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. (n.d.). ACS Publications. Available at: [Link]

-

Targeting Nrf2 with 3 H-1,2-dithiole-3-thione to moderate OXPHOS-driven oxidative stress attenuates IL-17A-induced psoriasis. (n.d.). IU Indianapolis ScholarWorks. Available at: [Link]

-

3H-1,2-Dithiole-3-Thione Protects Lens Epithelial Cells against Fructose-Induced Epithelial-Mesenchymal Transition via Activatio. (2021). Semantic Scholar. Available at: [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). MDPI. Available at: [Link]

-

The Pleiotropic Role of the KEAP1/NRF2 Pathway in Cancer. (n.d.). Vividion Therapeutics. Available at: [Link]

-

The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2023). National Institutes of Health. Available at: [Link]

-

Keap1‐Nrf2 signaling pathway in angiogenesis and vascular diseases. (n.d.). ResearchGate. Available at: [Link]

-

The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. (n.d.). MDPI. Available at: [Link]

-

Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed Central. Available at: [Link]

-

Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. (2019). Hindawi. Available at: [Link]

-

Propyl Gallate Attenuates Cognitive Deficits Induced by Chronic Sleep Deprivation Through Nrf2 Activation and NF-κB Inhibition. (n.d.). MDPI. Available at: [Link]

-

Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. (n.d.). PubMed Central. Available at: [Link]

-

Modulation of the Receptor Tyrosine Kinase TIE2/Tek Pathway by NRF2 Activation in Neurovascular Endothelial Cells. (n.d.). MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of chemoprotection by oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. massivebio.com [massivebio.com]

- 7. [PDF] Dithiolethiones for cancer chemoprevention: where do we stand? | Semantic Scholar [semanticscholar.org]

- 8. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vividion.com [vividion.com]

- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3H-1,2-Dithiole-3-thione - LKT Labs [lktlabs.com]

- 17. 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]